molecular formula C8H7NaO2 B1263492 Sodium phenylacetate CAS No. 114-70-5

Sodium phenylacetate

Cat. No.: B1263492
CAS No.: 114-70-5
M. Wt: 158.13 g/mol
InChI Key: HZOREEUASZHZBI-UHFFFAOYSA-M
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Description

Sodium phenylacetate is an organic compound that contains a phenyl functional group and a carboxylic acid functional group. It is the sodium salt of phenylacetic acid and appears as a white solid with a disagreeable odor. This compound is used in various scientific and industrial applications, including as a pharmaceutical agent for treating urea cycle disorders .

Mechanism of Action

Target of Action

Sodium phenylacetate primarily targets the urea cycle , a series of biochemical reactions in the liver that convert nitrogen, a waste product of protein metabolism, into urea . This compound is particularly effective in individuals with deficiencies in enzymes of the urea cycle .

Mode of Action

This compound works by providing an alternate pathway for the removal of ammonia, a toxic byproduct of metabolism . It conjugates with glutamine in the liver and kidneys to form phenylacetylglutamine, which is then excreted in the urine . This process effectively removes two moles of nitrogen per mole of this compound .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the phenylacetic acid pathway . This pathway is responsible for the catabolism of phenylalanine and phenylacetate in bacteria . In this pathway, phenylacetate is activated by CoA-thioester formation, followed by ring reduction and side chain shortening .

Pharmacokinetics

This compound is metabolized in the liver and kidneys . It is converted into phenylacetylglutamine, an active metabolite, through a process involving phenylacetate esterases found in the human liver cytosol . The overall esterase activity is lower in humans than in rats . The metabolite is then excreted primarily in the urine .

Result of Action

The primary result of this compound’s action is the reduction of ammonia levels in the body . By providing an alternate pathway for ammonia removal, this compound helps prevent the reaccumulation of ammonia, thereby reducing the risk of hyperammonemia and associated encephalopathy .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, conditions associated with fluid overload need to be considered, as this compound contains sodium, which could exacerbate fluid retention in patients with congestive heart failure or severe renal insufficiency . Additionally, the infusion site must be monitored closely during drug administration to prevent tissue infiltration and potential skin necrosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium phenylacetate can be synthesized through the neutralization of phenylacetic acid with sodium hydroxide. The reaction typically involves dissolving phenylacetic acid in water and adding sodium hydroxide to form this compound and water. The reaction is as follows:

C8H8O2+NaOHC8H7NaO2+H2O\text{C}_8\text{H}_8\text{O}_2 + \text{NaOH} \rightarrow \text{C}_8\text{H}_7\text{NaO}_2 + \text{H}_2\text{O} C8​H8​O2​+NaOH→C8​H7​NaO2​+H2​O

Industrial Production Methods: In industrial settings, this compound is often produced by the hydrolysis of benzyl cyanide followed by neutralization with sodium hydroxide. This method is preferred due to its efficiency and cost-effectiveness .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form phenylacetic acid.

    Reduction: It can be reduced to form phenylacetaldehyde.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens and alkyl halides are commonly used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Sodium phenylacetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Phenylacetic Acid: The parent compound of sodium phenylacetate, used in similar applications but differs in its physical state and solubility.

    Sodium Benzoate: Another compound used in the treatment of hyperammonemia, but it removes only one mole of nitrogen per mole of the compound.

Uniqueness: this compound is unique in its ability to remove two moles of nitrogen per mole, making it more efficient in treating hyperammonemia compared to sodium benzoate. Additionally, its role as a precursor in organic synthesis and its applications in various fields highlight its versatility .

Properties

IUPAC Name

sodium;2-phenylacetate
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InChI

InChI=1S/C8H8O2.Na/c9-8(10)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,9,10);/q;+1/p-1
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InChI Key

HZOREEUASZHZBI-UHFFFAOYSA-M
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Canonical SMILES

C1=CC=C(C=C1)CC(=O)[O-].[Na+]
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NaO2
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Related CAS

103-82-2 (Parent)
Record name Sodium phenylacetate [USAN]
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DSSTOX Substance ID

DTXSID8059427
Record name Sodium phenylacetate
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Molecular Weight

158.13 g/mol
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Physical Description

Aqueous solution: Pale yellow liquid; [HSDB] Powder; [MSDSonline]
Record name Sodium phenylacetate
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Solubility

Soluble in water, Insoluble in alcohol, ether and ketones
Record name Sodium phenylacetate
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Mechanism of Action

Sodium phenylacetate and sodium benzoate decrease ammonia concentrations by serving as alternatives to urea for the excretion of waste nitrogen. Phenylacetate is conjugated with glutamine in the liver and kidneys to form phenylacetylglutamine, and benzoate is conjugated with glycine to form hippuric acid; phenylacetylglutamine and hippuric acid subsequently are excreted in urine. Conjugation of 1 mole of phenylacetate with glutamine removes 2 moles of nitrogen, while conjugation of 1 mole of benzoate with glycine removes 1 mole of nitrogen. The nitrogen content of phenylacetylglutamine is identical to that of urea (i.e., both contain 2 moles of nitrogen). Glutamine and glycine used in these reactions are replaced by synthesis, thereby reducing the nitrogen pool and attenuating the risk of ammonia- and glutamine-induced neurotoxicity in patients with deficiencies of urea cycle enzymes.
Record name Sodium phenylacetate
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Color/Form

Aqueous solution is pale yellow

CAS No.

114-70-5
Record name Sodium phenylacetate [USAN]
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Record name Benzeneacetic acid, sodium salt (1:1)
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Record name Sodium phenylacetate
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Record name Sodium phenylacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does sodium phenylacetate exert its anti-tumor effects?

A1: this compound demonstrates anti-tumor activity through multiple mechanisms. Primarily, it acts as a differentiating agent, inducing tumor cells to mature and potentially lose their malignant properties. [, ] This effect has been observed in various cancer cell lines, including glioblastoma, breast cancer, and melanoma. [, , ] Additionally, this compound has been shown to inhibit protein prenylation, a crucial process for the function of proteins involved in cell growth and survival. [, ] Furthermore, it can induce cell cycle arrest, primarily in the G0/G1 phase, halting uncontrolled cell division. [, , ] Finally, studies have shown this compound can induce apoptosis in certain cancer cell lines, leading to programmed cell death. [, , ]

Q2: Does this compound affect the tumor microenvironment?

A2: Research suggests that this compound can modulate the tumor microenvironment. Studies show it can alter the expression of adhesion molecules on tumor cells, such as E-cadherin, LFA-1, and uPAR. [, ] This altered expression can affect tumor cell aggregation, adhesion to the extracellular matrix, and potentially impact invasion and metastasis. [, ] Furthermore, this compound can influence the secretion of growth factors by tumor cells, modifying their autocrine and paracrine signaling. [] These changes in the tumor microenvironment might contribute to the overall anti-tumor effects of this compound.

Q3: How does this compound impact the central nervous system in the context of hyperammonemia?

A3: this compound serves as an ammonia scavenger, aiding in the excretion of excess ammonia from the body. [, , , ] This is particularly crucial in treating hyperammonemia, a condition where elevated ammonia levels can severely impact the central nervous system, leading to encephalopathy, seizures, and cognitive impairment. [, , ] Studies using the sparse-fur (spf) mouse model, which mimics congenital ornithine transcarbamylase deficiency, have shown that this compound can protect against ammonia-induced neurotoxicity. [, ]

Q4: What is the chemical structure of this compound?

A4: this compound is the sodium salt of phenylacetic acid. While the provided research papers don't explicitly detail spectroscopic data, its structure can be deduced from its name and chemical reactions described. []

Q5: How stable is this compound under different conditions?

A5: One study demonstrated that this compound powder, prepared in a hospital pharmacy, remained stable for at least 5 months when stored under dark conditions at room temperature. [] Further research is needed to fully elucidate its stability profile under various conditions (temperature, pH, light exposure, etc.).

Q6: Does this compound exhibit any catalytic properties?

A6: The provided research focuses on the therapeutic applications of this compound, particularly as an anti-tumor and ammonia-lowering agent. [, , , ] There's no mention of its use as a catalyst in chemical reactions within these papers.

Q7: Have computational methods been employed to study this compound?

A7: The provided research papers primarily focus on in vitro and in vivo studies of this compound. [1-27] There's no mention of using computational chemistry techniques like molecular modeling, docking studies, or QSAR analysis.

Q8: How do structural modifications of this compound affect its activity?

A8: Research suggests that phenylbutyrate, an ester form of phenylbutyric acid and a congener of this compound, exhibits similar growth inhibitory activity against ovarian cancer cell lines. [] Further studies explored synthetic derivatives of phenylacetic acid with substitutions on the aromatic ring or aliphatic side chains, revealing even higher tumor inhibitory activity compared to this compound. [] These findings highlight the potential of SAR studies to identify more potent analogs of this compound.

Q9: Are there specific formulation strategies to enhance this compound's bioavailability or stability?

A9: One study described the preparation of this compound powder from phenylacetic acid, enhancing its stability for oral administration. [] This method involved neutralization with sodium carbonate and drying under reduced pressure, resulting in a stable powder with a phenylacetate content of 74%. [] Further research is needed to explore other formulation strategies for optimizing this compound delivery, such as nanoparticle encapsulation, liposomal formulations, or targeted delivery systems.

Q10: What is the pharmacokinetic profile of this compound?

A10: One study showed that this compound readily crosses the blood-brain barrier, achieving therapeutic concentrations in the cerebrospinal fluid following systemic administration in rats. [] This finding is significant, especially in the context of treating hyperammonemia, where reducing ammonia levels in the brain is crucial. [, , ] Further research is needed to fully elucidate the absorption, distribution, metabolism, and excretion of this compound in different species, including humans.

Q11: What in vitro models have been used to investigate the effects of this compound?

A11: Numerous in vitro studies have utilized various human cancer cell lines, including glioblastoma (CNS1, 9L), breast cancer (MCF7, MCF7ras, MDA-MB-231, MDA-MB-435), melanoma (B16), and ovarian cancer (3AO). [1, 2, 9, 12, 13, 15, 17-25] These studies employed diverse assays to assess cell proliferation, cell cycle progression, apoptosis, differentiation markers, adhesion molecule expression, and growth factor secretion. [1, 2, 9, 12, 13, 15, 17-25]

Q12: What in vivo models have been used to study this compound?

A12: Researchers have employed animal models, primarily rodents (rats, mice), to investigate the in vivo effects of this compound. [, , , , ] These studies involved implanting human tumor cells into animals to assess tumor growth inhibition, differentiation, apoptosis, and survival following this compound treatment. [, , , , ] Additionally, the spf mouse model has been used to study the effects of this compound on hyperammonemia and its associated neurological consequences. [, ]

Q13: What is the safety profile of this compound?

A13: One study observed that systemic administration of this compound in rats with brain tumors did not result in any apparent adverse effects. [] Further research, including long-term studies, is needed to fully evaluate the safety profile of this compound in different species, particularly humans.

Q14: What analytical methods are used to quantify this compound?

A14: The provided research doesn't explicitly detail the specific analytical methods used to quantify this compound in biological samples.

Q15: Are there any known resistance mechanisms to this compound in cancer cells?

A15: The provided research doesn't delve into specific resistance mechanisms to this compound in cancer cells. Further research is needed to explore potential mechanisms, such as drug efflux pumps, alterations in drug target proteins, or activation of alternative signaling pathways that bypass this compound's effects.

Q16: Has this compound been investigated in clinical trials for any indications?

A16: While the provided research mentions this compound's use in treating urea cycle disorders, further research is needed to ascertain its clinical trial status for other potential indications, such as cancer.

Q17: What are the potential alternatives or substitutes for this compound?

A17: The provided research highlights phenylbutyrate, a this compound congener, as a potential alternative with similar growth inhibitory activity against cancer cells. [] Additionally, depending on the specific application, other ammonia-lowering agents, such as sodium benzoate, arginine, or carnitine, might be considered. [, ] Further research is needed to compare the efficacy, safety, and cost-effectiveness of these alternatives.

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